molecular formula C9H7IN2O2 B1456958 Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate CAS No. 1009378-93-1

Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B1456958
M. Wt: 302.07 g/mol
InChI Key: HSKJTLBZTWHLIR-UHFFFAOYSA-N
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Description

“Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 1009378-93-1 . It has a molecular weight of 302.07 and its IUPAC name is methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate” is 1S/C9H7IN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3 . This code represents the molecular structure of the compound.

It has a molecular weight of 302.07 .

Scientific Research Applications

Synthesis Methods and Properties

Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate, a derivative of imidazo[1,2-a]pyridine, has been a subject of interest in various synthetic methodologies and chemical properties studies. A notable research by Wu et al. (2016) describes an iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination reaction, constructing 1-iodoimidazo[1,5-a]pyridines, which potentially includes derivatives similar to Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate (Wu et al., 2016). Another study by Mohan et al. (2013) reports the aqueous synthesis of methylimidazo[1,2-a]pyridines, highlighting a method that could be applicable for synthesizing similar compounds (Mohan et al., 2013).

Potential Biological Activities

Research into the biological activities of imidazo[1,2-a]pyridine derivatives has revealed promising results. For instance, Almeida et al. (2018) investigated selenylated imidazo[1,2-a]pyridines for their potential in breast cancer chemotherapy, which suggests the potential of derivatives like Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate in medical research (Almeida et al., 2018).

Chemical Properties and Reactions

The chemical properties and reactions of imidazo[1,2-a]pyridine derivatives have been a significant area of study. For example, Zhao et al. (2018) synthesized 3- and 8-iodoimidazo[1,2-a]pyridines, providing insights into the chemoselectivity of the substitution reaction, which is crucial for understanding the reactivity of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate (Zhao et al., 2018). Additionally, the study by Park et al. (2020) on the electrochemical oxidative iodination of imidazo[1,2-a]pyridines using NaI as an iodine source could provide a method relevant to the synthesis and modification of Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate (Park et al., 2020).

Safety And Hazards

The compound has been classified with the hazard statements H302, H312, H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate” and similar compounds could have potential applications in the development of new drugs for treating these conditions.

properties

IUPAC Name

methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKJTLBZTWHLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(N2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726930
Record name Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate

CAS RN

1009378-93-1
Record name Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate
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Synthesis routes and methods I

Procedure details

NIS (1.5 eq, 1.06 mmol, 238 mg) was added in one portion to a stirred solution of imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester (0.705 mmol, 124 mg) in acetonitrile (3 mL). The resulting mixture was stirred overnight. The resulting precipitate was filtered and washed with ethyl acetate. Drying in vacuo at room temperature afforded 3-iodo-imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester in 88% yield. m/z (M+H)=303.1.
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238 mg
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124 mg
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3 mL
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Synthesis routes and methods II

Procedure details

To a solution of Methyl imidazo[1,2-a]pyridine-7-carboxylate (3.8 g, 21.6 mmol, 1.0 equiv) in DMF (20 ml) was added N-iodosuccinimide (5.8 g, 26 mmol, 1.2 equiv) and the resulting mixture was stirred for 2 h at room temperature. The brown slurry was diluted with water, 10% w/v sodium thiosulfate and sodium carbonate (1M) and the resulting white solid was removed by filtration, washed with ether and dried to afford 4.7 g of product. MS: [M+H]+ 303; 1H NMR (400 MHz, Me-d3-OD): 8.44 (1H, d), 8.25 (1H, s), 7.88 (1H, s), 7.61 (1H, dd), 3.95 (3H, s).
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3.8 g
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5.8 g
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20 mL
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Synthesis routes and methods III

Procedure details

To a solution of methyl imidazo[1,2-a]pyridine-7-carboxylate (1 g, 5.68 mmol) in DMF (30 ml) was added N-iodosuccinimide (1.53 g, 1.2 equiv) and the resulting mixture was stirred for 2 h at room temperature. The thin brown slurry was diluted with water, 10% w/v sodium thiosulfate and sodium carbonate (1M) and extracted with CH2Cl2. The aqueous was further extracted with CH2Cl2. The combined organic phases were washed with brine (280 ml), dried (MgSO4) and concentrated in vacuo to give a brown residue. The residue was triturated with ether, filtered and the solid was washed ether (2×50 ml) and dried on the filter to give the product as a white solid (0.81 g). 1H NMR (400 MHz, Me-d3-OD): 8.44 (1H, d), 8.25 (1H, s), 7.88 (1H, s), 7.61 (1H, dd), 3.95 (3H, s). MS: [M+H]+ 303.
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1 g
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reactant
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1.53 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Meibom, J Meyer, CJ von Buehler… - Journal of Medicinal …, 2023 - ACS Publications
After acute myocardial infarction, early reperfusion is the most effective strategy for reducing cardiac damage and improving clinical outcome. However, restoring blood flow to the …
Number of citations: 4 pubs.acs.org

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